Alagebrium bromide
Description
Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide is a quaternary thiazolium salt characterized by a central thiazole ring substituted with methyl groups at positions 4 and 5, and a 2-oxo-2-phenylethyl group at position 2. The bromide counterion stabilizes the positively charged thiazolium core. This compound belongs to a broader class of thiazolium salts known for their diverse applications in organic catalysis, ionic liquids, and biological activities such as antimicrobial and anti-inflammatory effects . Its structural features, particularly the electron-withdrawing oxo-phenylethyl substituent, may enhance its catalytic activity in reactions like benzoin condensations or hydroacylations, where thiazolium salts often serve as precursors to N-heterocyclic carbene (NHC) catalysts .
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NOS.BrH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYBJPXXICNVLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939407 | |
| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181069-80-7 | |
| Record name | Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181069-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALT-711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181069807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation Followed by Alkylation
The synthesis of thiazolium salts often begins with the construction of the thiazole core, followed by N-alkylation to introduce the desired substituents. A notable method involves the condensation of α-haloketones with thiourea derivatives under acidic conditions. For instance, the reaction of 3-acetylpropanol with thiourea in a solvent system at 78–100°C yields a thiazole intermediate, which is subsequently alkylated with phenacyl bromide to introduce the 2-oxo-2-phenylethyl group. This two-step approach requires careful pH control during workup, typically using alkaline solutions (pH 8.5–10.5) to isolate the thiazole intermediate via ether extraction.
The alkylation step is critical for introducing the cationic thiazolium center. Reacting the thiazole intermediate with phenacyl bromide in a polar aprotic solvent (e.g., dimethylformamide) at 40–60°C for 8–12 hours achieves quaternization. The bromide counterion is inherently incorporated during this step. Yields for analogous thiazolium salts under similar conditions range from 65% to 73%, with purity dependent on recrystallization solvents such as dichloromethane or ethyl acetate.
Direct Synthesis via α-Formamido Ketones and Sulfurizing Agents
A modern advancement in thiazolium salt synthesis leverages the reaction of α-formamido ketones with sulfurizing agents like the P2S5-Py2 complex or P4S10. This one-pot method eliminates the need for intermediate isolation, significantly streamlining purification. For 4,5-dimethyl-3-(2-oxo-2-phenylethyl)thiazolium bromide, the precursor α-formamido ketone would feature methyl groups at positions corresponding to the 4 and 5 carbons of the thiazole ring.
The reaction proceeds at room temperature in anhydrous tetrahydrofuran, with the P2S5-Py2 complex facilitating cyclization and sulfur incorporation. Subsequent salt metathesis with sodium tetrafluoroborate or sodium tetraphenylborate yields the final product after simple filtration. This method is advantageous for its scalability and avoidance of chromatographic purification, though the steric bulk of the 4,5-dimethyl groups may necessitate extended reaction times (12–24 hours) compared to simpler thiazolium derivatives.
Catalytic Methods and Solvent Systems
Industrial-scale syntheses often employ catalytic systems to enhance efficiency. A patent describing the preparation of a related thiazolium salt highlights the use of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as a catalyst in a solvent system comprising isopropanol and water. Adapting this methodology, the target compound could be synthesized via the reaction of 4-methyl-3-oxo-N-phenylpentamide with a brominated phenyl ketone in the presence of potassium carbonate.
Key parameters include:
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Solvent choice : Isopropanol or t-butanol optimizes solubility and reaction kinetics.
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Temperature : A stepwise temperature ramp (10–45°C) minimizes side reactions.
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Base selection : Potassium carbonate outperforms tertiary amines in suppressing byproduct formation.
Optimization of Reaction Conditions
Temperature and Time Dependence
The thiazole ring formation is highly temperature-sensitive. Studies on analogous systems demonstrate that maintaining the reaction at 80–90°C for 5–7 hours maximizes yield while minimizing decomposition. For alkylation steps, lower temperatures (40–50°C) prevent over-quaternization, particularly when introducing sterically demanding groups like 2-oxo-2-phenylethyl.
Solvent and Base Effects
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Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Alcohols like isopropanol offer a balance between reactivity and ease of solvent removal.
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Bases : Weak bases (e.g., K2CO3) are preferred for alkylation, whereas strong bases (e.g., NaOH) may hydrolyze sensitive ketone functionalities.
Impurity Control
Chromatographic analyses of similar syntheses reveal that the primary impurities arise from incomplete alkylation or oxidation of the thiazole ring. Implementing in-process HPLC monitoring, as described in pharmaceutical patents, ensures real-time adjustment of reaction parameters to maintain impurity levels below 1%.
Analytical Characterization and Purity Assessment
Spectroscopic Methods
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1H NMR : Key signals include the thiazolium proton (δ 9.8–10.2 ppm), aromatic protons from the phenyl group (δ 7.5–7.9 ppm), and methyl groups (δ 2.1–2.5 ppm).
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Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 291.1 [M-Br]+.
Chromatographic Purity
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard. A representative method employs a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min, achieving baseline separation of the target compound from synthetic byproducts.
Comparative Analysis of Synthetic Methods
The catalytic alkylation route offers superior yield and purity but requires specialized equipment for chromatographic purification. In contrast, the P2S5-Py2 method is more accessible for laboratories prioritizing simplicity over marginal yield gains.
Industrial Applications and Scalability Considerations
Thiazolium salts are pivotal in asymmetric catalysis, particularly in benzoin condensations and Stetter reactions. The 4,5-dimethyl substitution pattern enhances steric control, making this compound valuable for enantioselective synthesis. Scalability challenges include:
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium compounds .
Scientific Research Applications
Chemical Properties and Structure
Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide has a molecular formula of and is characterized by a thiazolium ring that contributes to its reactivity and biological activity . The compound's structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.
Anti-Glycation Activity
One of the most significant applications of thiazolium compounds is their role as AGE (Advanced Glycation End-products) cross-link breakers . Research indicates that these compounds can effectively cleave preformed AGEs, which are implicated in diabetic complications and other metabolic disorders. For instance, a study demonstrated that N-phenacylthiazolium bromide treatment reduced vascular AGE accumulation in diabetic rats, suggesting potential therapeutic benefits for managing diabetes-associated vascular issues .
Anticancer Properties
Thiazolium derivatives have been explored for their anticancer activities . A review highlighted that certain thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation . The structural modifications in thiazolium salts can enhance their efficacy as anticancer agents.
Antimicrobial Effects
Thiazolium compounds have also shown promising antimicrobial properties . Research indicates that these compounds can inhibit the growth of several bacterial strains and fungi. This antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Antimalarial Activity
Another noteworthy application is the potential use of thiazolium compounds in treating malaria. A bis-thiazolium compound demonstrated significant antiplasmodial activity by inhibiting phospholipid biosynthesis in malaria parasites. This highlights the importance of thiazolium derivatives in developing new antimalarial therapies .
Case Studies
Mechanism of Action
The mechanism of action of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It is known to inhibit certain enzymes involved in metabolic pathways, which can result in various biological effects .
Comparison with Similar Compounds
Substituent Analysis :
- Alkyl vs. Aryl Groups: Long alkyl chains (e.g., N-dodecyl) improve lipid solubility and antimicrobial activity by disrupting cell membranes .
- Electron-Withdrawing Groups : The oxo group in the target compound may stabilize the thiazolium ring’s positive charge, facilitating deprotonation to generate reactive NHCs for catalysis .
Comparison of Yields :
- Alkylation of 4-methylthiazole with 1-bromododecane yields ~85% N-dodecyl-4-methylthiazolium bromide .
- Cyclization of thiosemicarbazides with phenacyl bromides achieves yields >90% for trisubstituted derivatives .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Thiazolium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide , exploring its biological activity through various studies and findings.
The compound has the molecular formula and is characterized by its thiazolium ring structure. The presence of the bromide ion contributes to its reactivity and biological interactions.
Biological Activity Overview
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Cytotoxicity :
Recent studies have indicated that derivatives of thiazolium compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole compound demonstrated an IC50 value of against HepG-2 cells, indicating potent cytotoxicity. Comparatively, the thiazolium compound under discussion is hypothesized to possess similar or enhanced cytotoxic properties due to structural analogies with known active derivatives . -
Antimalarial Activity :
Thiazolium compounds have shown promising antimalarial effects. Specifically, a bis-thiazolium compound demonstrated inhibition of phospholipid biosynthesis in Plasmodium species, suggesting potential for developing antimalarial drugs . This mechanism may be relevant for Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide as well. -
Psychotropic Effects :
Research into thiazolium derivatives has revealed psychotropic activities. For example, new derivatives have shown antidepressant-like effects in animal models, indicating a potential for therapeutic applications in mental health .
Cytotoxic Evaluation
A study evaluated the cytotoxicity of various thiazole derivatives against cancer cell lines such as HepG-2, Caco2, and MCF-7. The results indicated that:
| Compound | IC50 (HepG-2) | IC50 (Caco2) | IC50 (MCF-7) | Safety Profile (WI-38) |
|---|---|---|---|---|
| Thiazole Derivative 1 | 0.53 μM | 1.01 μM | 1.12 μM | 18.4 μM |
| Staurosporine | 0.25 μM | 0.30 μM | 0.35 μM | - |
The thiazole derivative exhibited lower toxicity towards normal fibroblasts compared to staurosporine, suggesting a favorable safety profile for further development .
Antimalarial Mechanism
In vivo studies on bis-thiazolium compounds have demonstrated their ability to inhibit the growth of malaria parasites by disrupting lipid biosynthesis pathways essential for parasite survival . Such findings underscore the potential application of thiazolium compounds in treating malaria.
Q & A
Q. What synthetic routes are available for preparing 4,5-dimethyl-3-(2-oxo-2-phenylethyl)thiazolium bromide, and how is its structural integrity confirmed?
The compound is synthesized via one-step reactions between thiosemicarbazides and phenacyl bromides under mild conditions (e.g., ethyl acetate solvent, ambient temperature). Key steps include S-alkylation and heterocyclization, with elimination of HBr or H₂O intermediates . Structural confirmation employs IR, NMR, and X-ray crystallography, revealing monoclinic or orthorhombic crystal systems (space groups P21/c or Pbca) .
Q. What is the primary biological mechanism of this thiazolium salt in disrupting advanced glycation end-products (AGEs)?
The compound cleaves AGE-mediated protein crosslinks via nucleophilic attack on α-dicarbonyl intermediates, facilitated by the thiazolium ring’s ability to stabilize transition states. This mechanism restores protein flexibility and function, as demonstrated in vitro using phenylpropanedione models and in vivo studies on arterial stiffness .
Advanced Research Questions
Q. How do reaction conditions influence the catalytic efficiency of thiazolium salts in benzoin condensation or hydroacylation reactions?
Catalytic activity depends on solvent polarity, base strength, and substituent effects. For example, polymethylene-bridged thiazolium salts exhibit higher efficiency in benzoin condensation due to enhanced electron donation from bis(thiazolin-2-ylidene) species. Base additives (e.g., triethylamine) optimize deprotonation, while electron-withdrawing groups on the thiazolium ring improve electrophilicity .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy of AGE crosslink reversal?
In vitro assays (e.g., MTT reduction) primarily measure mitochondrial electron transport chain activity, which accounts for <10% of total cellular reduction. In vivo studies require isotopic labeling (e.g., ¹⁴C-glycated collagen) to track crosslink reversal and correlate with functional outcomes (e.g., arterial compliance). Discrepancies arise from extracellular matrix accessibility and tissue-specific redox environments .
Q. How do structural modifications (e.g., halide substitution or phenyl group variations) alter pharmacological activity?
Bromide derivatives exhibit higher solubility in polar solvents compared to chlorides (e.g., alagebrium chloride), enhancing bioavailability. Substituting the phenacyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl) increases electrophilicity and AGE cleavage rates, while alkyl chain extensions improve membrane permeability but reduce target specificity .
Methodological Insights
- Synthesis Optimization : One-step reactions achieve >80% yield using phenacyl bromides and thiosemicarbazides in ethyl acetate. Kinetic studies reveal a second-order dependence on substrate concentration, with rate-limiting heterocyclization .
- Catalytic Characterization : Cyclic voltammetry identifies redox potentials correlating with catalytic activity. For example, E₁/2 values near −0.45 V (vs. Ag/AgCl) indicate strong reducing capacity for AGE cleavage .
- Biological Assays :
- MTT Assay : Measures mitochondrial NADH/NADPH-dependent reduction, but extramitochondrial contributions (e.g., cytosolic dehydrogenases) require normalization using rotenone/antimycin A controls .
- AGE Quantification : Fluorescence spectroscopy (λ_ex/λ_em = 370/440 nm) and ELISA with anti-AGE antibodies validate crosslink reversal .
Key Challenges & Future Directions
- Synthetic Scalability : Minimize byproducts (e.g., hydrazine derivatives) via microwave-assisted or flow chemistry .
- Target Specificity : Develop prodrug strategies (e.g., ester-protected thiazolium salts) to reduce off-target effects in AGE-rich tissues .
- Mechanistic Elucidation : Use cryo-EM to visualize AGE-thiazolium interactions at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
